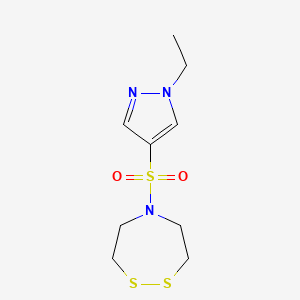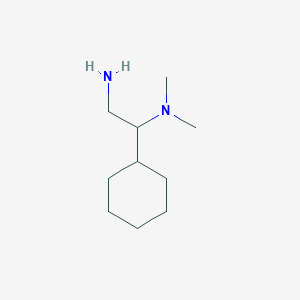
(2-Amino-1-cyclohexylethyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Amino-1-cyclohexylethyl)dimethylamine” is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 12 non-H bonds, 3 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 170.3 .科学的研究の応用
Apoptosis Induction in Cancer Research
(Kemnitzer et al., 2004) discovered that a compound related to (2-Amino-1-cyclohexylethyl)dimethylamine, specifically 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene, was a potent inducer of apoptosis in multiple human cell lines. This finding is significant for cancer research, suggesting potential applications in developing anticancer agents.
Cytofluorometric Applications
In a study by (Rosselet & Ruch, 1968), dansylchloride, a derivative of dimethylamine, was used for the cytofluorometric determination of lysine, demonstrating the potential for using similar compounds in analytical cytology.
Role in Cardiovascular Diseases
(Leiper et al., 2007) researched the implications of asymmetric dimethylarginine (ADMA) and monomethyl arginine (L-NMMA), both related to dimethylamine, in various diseases including cardiovascular diseases. This research highlights the importance of such compounds in understanding and potentially treating these conditions.
Anticancer Activity
(Perez et al., 2000) studied a trans-platinum compound with a dimethylamine component, which showed potential in forming DNA interstrand cross-links and exhibited selective killing in certain cell lines, indicating its use in anticancer research.
Molecular Structure and Conformation Studies
(Wollrab & Laurie, 1968) conducted a study on the microwave spectra of isotopic species of dimethylamine, providing valuable information about its molecular structure and conformation.
Cyclometalation Mechanisms
(Davies et al., 2005) researched the cyclometalation of dimethylbenzylamine by palladium acetate, contributing to the understanding of complex formation in inorganic chemistry.
Alzheimer's Disease Research
(Shoghi-Jadid et al., 2002) utilized a compound related to dimethylamine in positron emission tomography to study Alzheimer's disease, demonstrating its application in neurological research.
Synthesis of New Compounds
(Kozhushkov et al., 2010) synthesized new compounds using dimethylamine, showing its utility in organic synthesis.
DNA Interaction Studies
(Alajarín et al., 2006) explored the reaction of dimethylaminothiazoles with dimethyl acetylenedicarboxylate, contributing to the understanding of DNA interactions.
Fluorescent Chemosensors
(Pathak et al., 2012) developed a fluorescent chemosensor using a dimethylamine derivative, highlighting its application in chemical sensing and diagnostics.
Safety and Hazards
“(2-Amino-1-cyclohexylethyl)dimethylamine” is classified as a dangerous substance. It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-cyclohexyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h9-10H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVJPJNCPKDEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)
![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)

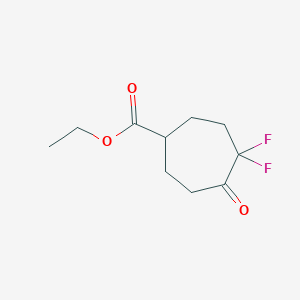

![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)
![4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2654650.png)
![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)

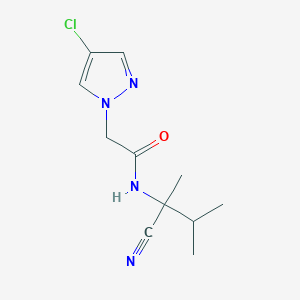
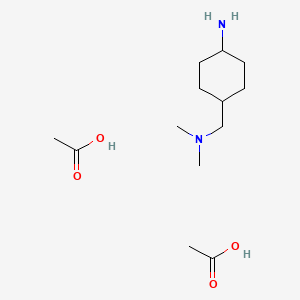
![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)
